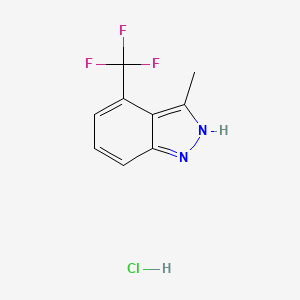

3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

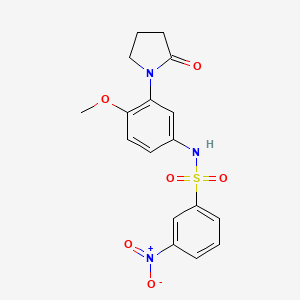

Indazole is a heterocyclic compound consisting of a pyrazole ring fused with a benzene ring . The compound you mentioned, “3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride”, is a derivative of indazole with a methyl group at the 3-position and a trifluoromethyl group at the 4-position. The hydrochloride indicates that it is a salt form, which is commonly used in pharmaceuticals for improved solubility .

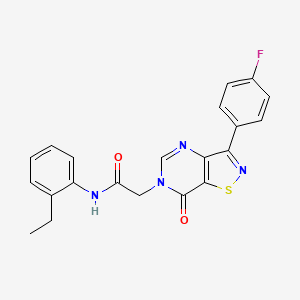

Molecular Structure Analysis

The molecular structure of “3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride” would likely consist of an indazole core with a methyl group attached at the 3-position and a trifluoromethyl group at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride” would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Applications De Recherche Scientifique

Structural and Supramolecular Analysis

The structural characteristics of NH-indazoles, including 3-methyl and 3-trifluoromethyl derivatives, were explored through X-ray crystallography and magnetic resonance spectroscopy. The study found that these compounds crystallize in unique chiral catemers, forming helices, which is a notable behavior for indazoles. This insight is crucial for understanding the molecular interactions and potential applications in designing materials with specific structural properties (Teichert et al., 2007).

Corrosion Inhibition

Research has also been conducted on the efficiency of triazole derivatives, including 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, as corrosion inhibitors for metals in acidic media. These studies have shown that such compounds can offer high inhibition efficiencies, making them valuable for protecting metals in corrosive environments. The mechanism of inhibition, adsorption behavior, and the influence of molecular structure on inhibition efficiency have been thoroughly investigated, highlighting the potential of triazole derivatives in corrosion prevention applications (Lagrenée et al., 2002; Bentiss et al., 2007).

Supramolecular Interactions

The diverse supramolecular interactions of 1,2,3-triazoles, including hydrogen and halogen bonding, have been extensively studied, revealing their applications in supramolecular and coordination chemistry. These interactions enable a wide range of applications, from anion recognition to catalysis and photochemistry, demonstrating the versatility of triazole derivatives in chemical research (Schulze & Schubert, 2014).

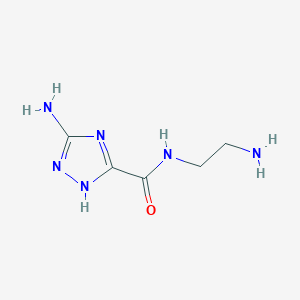

Antimicrobial and Antioxidant Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing promising results against a broad spectrum of microbial agents. The study of these compounds provides valuable insights into the design of new antimicrobial agents, highlighting the role of triazole derivatives in developing new therapeutic and preservation strategies (Bhat et al., 2016).

Catalytic Applications

The catalytic oxidation and transfer hydrogenation aspects of half-sandwich ruthenium(II) complexes with triazole-based ligands have been explored, showing significant efficiency in catalytic processes. These findings open up new avenues for the application of triazole derivatives in catalysis, offering potential for innovative catalytic systems (Saleem et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Future research could involve the synthesis of new indazole derivatives, including “3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride”, and the exploration of their potential therapeutic applications .

Propriétés

IUPAC Name |

3-methyl-4-(trifluoromethyl)-2H-indazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2.ClH/c1-5-8-6(9(10,11)12)3-2-4-7(8)14-13-5;/h2-4H,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPSVOJFPMEQSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Bromophenyl)methyl 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2575028.png)

![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2575035.png)

![{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide](/img/structure/B2575038.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one](/img/structure/B2575047.png)